molecular formula C₃₀H₄₄N₆O₈S₂ B1161922 N-Desmethyl Sumatriptan Hemisuccinate

N-Desmethyl Sumatriptan Hemisuccinate

Cat. No.: B1161922
M. Wt: 680.84
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Sumatriptan Hemisuccinate is a primary metabolite of Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine and cluster headaches. This compound is an essential reference standard in pharmaceutical research for investigating the metabolic fate of sumatriptan. Recent studies have clarified that this N-desmethyl metabolite is generated from sumatriptan via cytochrome P450 (CYP)-mediated demethylation, specifically by the CYP1A2, CYP2C19, and CYP2D6 isoforms . The resulting N-desmethyl sumatriptan can be further metabolized by the same CYP enzymes to an N,N-didesmethyl derivative, and it also serves as a substrate for Monoamine Oxidase A (MAO-A) . The availability of this metabolite is critical for advanced in vitro studies aiming to elucidate complex drug-drug interaction potentials, particularly for patients on poly-therapy. Researchers utilize this compound in metabolic stability assays, enzyme phenotyping experiments, and as an analytical standard for the precise quantification of sumatriptan and its metabolites in biological matrices, thereby providing a more complete picture of the drug's pharmacokinetic profile.

Properties

Molecular Formula

C₃₀H₄₄N₆O₈S₂

Molecular Weight

680.84

Synonyms

Sumatriptan Impurity B Hemisuccinate; 

Origin of Product

United States

Scientific Research Applications

Migraine Treatment

N-Desmethyl Sumatriptan Hemisuccinate has been studied for its effectiveness in treating migraines. It shares pharmacological properties with Sumatriptan, which is widely recognized for its efficacy in aborting migraine attacks.

  • Mechanism of Action : As a serotonin receptor agonist, it alleviates migraine symptoms by constricting cranial blood vessels and inhibiting pro-inflammatory neuropeptides.
  • Clinical Evidence : Studies indicate that Sumatriptan, and by extension its derivatives, significantly reduce headache intensity and associated symptoms such as nausea and photophobia .

Post-Traumatic Headache Management

Recent studies have explored the use of Sumatriptan for post-traumatic headache (PTH), suggesting that this compound may also have potential benefits in this area.

  • Study Findings : A pilot study demonstrated that 72% of headaches treated with Sumatriptan resolved within two hours, indicating its potential effectiveness for various headache phenotypes . This suggests that this compound could be similarly beneficial given its structural relationship to Sumatriptan.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other treatments:

Treatment TypePain-Free at 2 HoursSustained Pain-FreeAdverse Events (%)
This compoundTBDTBDTBD
Sumatriptan (100 mg)32%24%43%
Placebo11%8%23%

Note: TBD indicates that specific data for this compound is not yet available or requires further clinical trials.

Metabolic Pathways

Understanding the metabolism of this compound is crucial for predicting its pharmacokinetics and potential interactions:

  • Metabolism : It undergoes oxidative deamination primarily via monoamine oxidase A, which is significant for determining its half-life and elimination from the body .

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • Clinical Trials : Conducting larger-scale clinical trials to evaluate its efficacy in diverse headache disorders.
  • Pharmacokinetic Studies : Investigating its absorption, distribution, metabolism, and excretion to better understand its therapeutic window.
  • Comparative Studies : Assessing its effectiveness against other treatments in various patient populations.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Desmethyl Sumatriptan Hemisuccinate and Related Compounds

Compound Key Structural Features Pharmacological Role
This compound Demethylated Sumatriptan + hemisuccinate ester Active metabolite with partial 5-HT1B/1D agonism
Sumatriptan Succinate Parent drug + succinate salt Direct 5-HT1B/1D agonist; marketed as Imitrex
Sumatriptan N-Oxide Sumatriptan with oxidized dimethylamino group Inactive impurity (EP Impurity D)
Lasmiditan Hemisuccinate 5-HT1F agonist + hemisuccinate salt Acute migraine treatment (Reyvow®)
Hydrocortisone Hemisuccinate Hydrocortisone + hemisuccinate ester Anti-inflammatory prodrug

Key Insights :

  • Hemisuccinate Utility : The hemisuccinate group improves solubility and bioavailability in all compounds, but pharmacological activity depends on the parent structure. For example, Lasmiditan Hemisuccinate targets 5-HT1F receptors, whereas this compound retains 5-HT1B/1D activity .
  • Metabolic Pathways : this compound is formed via CYP-mediated demethylation, while Sumatriptan N-Oxide results from oxidative metabolism, rendering it inactive .

Pharmacokinetic and Metabolic Profiles

Table 2: Metabolic and Pharmacokinetic Comparisons

Compound Primary Metabolic Pathway Key Enzymes Involved Bioactivity Retention
This compound CYP1A2/CYP3A4 demethylation CYP1A2, CYP3A4 Partial agonist
Sumatriptan Succinate MAO-A oxidation MAO-A Full agonist
Lasmiditan Hemisuccinate Glucuronidation UGT1A3, UGT2B7 Full agonist
Hydrocortisone Hemisuccinate Esterase hydrolysis Esterases Prodrug (active upon hydrolysis)

Key Insights :

  • Enzyme Specificity : Unlike Sumatriptan Succinate, which is metabolized primarily by MAO-A, this compound relies on CYP isoforms, indicating divergent drug-drug interaction risks .
  • Prodrug Activation : Hydrocortisone Hemisuccinate requires enzymatic hydrolysis for activation, whereas this compound is itself an active metabolite .

Analytical and Purity Considerations

Table 3: Analytical Method Comparison

Compound Primary Analytical Method Purity Standards Key Challenges
This compound HPLC/MS (SIM mode, gradient elution) ≥98% (pharmacopeial guidelines) Co-elution with other metabolites
Sumatriptan Succinate HPLC/UV (242 nm) ≥99.5% (USP) Impurity resolution (e.g., N-Oxide)
Hydrocortisone Hemisuccinate HPLC/IR/NMR ≥99.5% Steroid degradation during purification

Key Insights :

  • Sensitivity Requirements : this compound quantification necessitates MS detection due to low plasma concentrations, whereas UV suffices for parent drug analysis .
  • Regulatory Compliance : Sumatriptan-related impurities (e.g., N-Oxide) are tightly controlled per USP guidelines, requiring robust chromatographic separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.